ZK 95962

Description

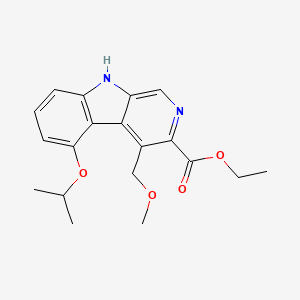

Ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate is a β-carboline derivative characterized by a pyridoindole core. Its structure includes a methoxymethyl substituent at position 4, an isopropoxy group at position 5, and an ethyl ester at position 2. β-Carbolines are known for modulating GABAA receptors, impacting neurological functions such as anxiety, sedation, and neuroprotection .

Properties

CAS No. |

101071-43-6 |

|---|---|

Molecular Formula |

C19H22N2O4 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate |

InChI |

InChI=1S/C19H22N2O4/c1-5-24-19(22)18-12(10-23-4)16-14(9-20-18)21-13-7-6-8-15(17(13)16)25-11(2)3/h6-9,11,21H,5,10H2,1-4H3 |

InChI Key |

TXYZHYRYRRNVHR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC=C3OC(C)C |

Appearance |

Solid powder |

Other CAS No. |

101071-43-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ZK-95962; ZK 95962; ZK95962 |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for ZK 95962 are not extensively detailed in the available literature. it is known that the compound was developed by Bayer AG and has a molecular formula of C19H22N2O4 . Industrial production methods would likely involve standard organic synthesis techniques, including the formation of the beta-carboline structure, followed by functional group modifications to achieve the desired pharmacological properties.

Chemical Reactions Analysis

ZK 95962, as a gamma-aminobutyric acid A receptor agonist, primarily undergoes interactions with the gamma-aminobutyric acid A receptor. The compound’s chemical reactions are not extensively documented, but it is known to interact with the receptor in a manner similar to other benzodiazepine receptor ligands. Common reagents and conditions used in these reactions would include those typical for benzodiazepine receptor ligands, such as various solvents and catalysts .

Scientific Research Applications

ZK 95962 has been primarily studied for its potential anxiolytic effects. It has shown selective effects on releasing exploratory locomotor activity suppressed by footshock and has weak effects on measures of anxiolytic activity. The compound has been used in preclinical models to study its effects on anxiety and related disorders. Additionally, it has been compared with other benzodiazepine receptor ligands in various models of anxiolytic activity .

Mechanism of Action

ZK 95962 exerts its effects by acting as an agonist for the gamma-aminobutyric acid A receptor. This receptor is a major inhibitory neurotransmitter receptor in the central nervous system. By binding to this receptor, this compound enhances the inhibitory effects of gamma-aminobutyric acid, leading to reduced neuronal excitability and potential anxiolytic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological profile of β-carbolines is highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of β-Carbolines

Key Observations:

- Position 4 Substituents : The methoxymethyl group in the target compound and 6-PBC/Zk 93423 may enhance blood-brain barrier penetration compared to the methyl group in HMDB0260031 .

- Position 5 vs. 6 Substituents : The target compound’s isopropoxy group at position 5 contrasts with propyloxy/benzyloxy at position 6 in 6-PBC/Zk 93423, suggesting divergent receptor binding modes .

- Ester Groups : The ethyl ester at position 3 is conserved across analogs, critical for maintaining GABAA affinity .

Pharmacological Activity

- Remyelination: β-CCE and β-CCB (N-butyl-β-carboline-3-carboxylate) demonstrate efficacy in promoting oligodendrocyte-mediated remyelination, attributed to GABAA receptor activation .

- Antifilarial Activity : 1,3-Disubstituted pyridoindoles exhibit antifilarial properties, but the target compound’s isopropoxy and methoxymethyl groups may reduce potency compared to lead compounds like those reported by Sanjay et al. .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Isopropoxy groups are less prone to oxidative metabolism than benzyloxy (Zk 93423), suggesting longer half-life .

- Synthetic Accessibility : Multigram-scale synthesis of β-carbolines is achievable via regioselective routes, as demonstrated for tert-butyl 9H-pyrido[3,4-b]indole-3-carboxylate (βCCt) .

Biological Activity

Ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is defined by the following molecular formula:

- Molecular Formula : C19H22N2O4

- CAS Number : 101071-43-6

Its structure includes a pyrido[3,4-b]indole core, which is associated with various pharmacological activities.

Research indicates that this compound may exert its biological effects through interactions with specific receptors. For instance, it has been shown to act as a GABAA receptor agonist, which is significant for its anxiolytic properties. The compound's ability to modulate GABAergic transmission suggests potential applications in treating anxiety disorders and other neuropsychiatric conditions.

Anxiolytic Effects

Studies have demonstrated the anxiolytic activity of ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate through various animal models. In one study, the compound was administered intraperitoneally to rats in a conflict drinking test. The results indicated a significant increase in the number of shocks received by the rats compared to control groups, suggesting an anxiolytic effect (minimum effective dose between 5 and 50 mg/kg) .

Neuroprotective Properties

The compound has also been evaluated for its neuroprotective effects. In vitro studies show that it can protect neuronal cells from oxidative stress-induced damage. This property could make it a candidate for further research in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Test Model | Result | Effective Dose (mg/kg) |

|---|---|---|---|

| Anxiolytic | Rat conflict drinking test | Increased shocks received | 5 - 50 |

| Neuroprotective | Neuronal cell cultures | Reduced oxidative damage | Not specified |

Case Studies

- Anxiolytic Activity in Rats : In a controlled study, rats were subjected to a conflict drinking paradigm where they received electric shocks while trying to drink water. The administration of ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate resulted in a statistically significant increase in drinking behavior despite the shocks, indicating reduced anxiety levels .

- Neuroprotection Against Oxidative Stress : Another study focused on the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress. The results showed that treatment with the compound significantly decreased cell death and increased cell viability compared to untreated controls .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Precursor | Reagents/Conditions | Yield (%) | Purification | Reference |

|---|---|---|---|---|

| 3-Formylindole-2-carboxylate | 2-Aminothiazol-4(5H)-one, AcOH, reflux | 60–75 | Acetic acid recrystallization |

How can spectroscopic data resolve structural ambiguities in this compound?

Basic Research Question

- 1H/13C NMR : Assign methoxymethyl (δ 3.3–3.5 ppm for OCH3) and propan-2-yloxy (δ 1.3–1.5 ppm for CH(CH3)2) groups. Compare with analogous indole derivatives (e.g., ethyl 5-methoxyindole-2-carboxylate, δ 4.3–4.5 ppm for COOEt) .

- X-ray crystallography : Resolves substituent orientation, as demonstrated for ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate .

What purification strategies are effective for isolating this compound?

Basic Research Question

- Recrystallization : Use acetic acid or ethanol/water mixtures to remove byproducts (e.g., unreacted 3-formylindole precursors). Precipitates formed during reflux are filtered and washed .

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) for polar impurities .

How can reaction yields be optimized during synthesis?

Advanced Research Question

- Parameter tuning : Increase aldehyde precursor equivalence (1.1–1.2 equiv) to drive condensation .

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to enhance imine formation.

- Reflux duration : Extend to 5–7 hours for complete conversion (monitor via TLC, Rf = 0.4 in EtOAc/hexane) .

How to address contradictions between experimental and computational spectral data?

Advanced Research Question

- DFT-assisted analysis : Calculate 1H/13C NMR shifts (B3LYP/6-31G*) with solvent corrections (IEFPCM model for DMSO). Adjust substituent electronegativity in simulations to match observed δ values .

- 2D NMR : Use HSQC and HMBC to confirm connectivity (e.g., methoxymethyl C-O coupling to adjacent CH2) .

What computational methods predict the compound’s reactivity in nucleophilic environments?

Advanced Research Question

- Fukui indices : Identify electrophilic sites (e.g., pyridoindole core) via Gaussian simulations.

- Solvent modeling : Incorporate dielectric constants (ε = 78.4 for water) to assess hydrolysis susceptibility of the ester group .

How to mitigate byproduct formation during synthesis?

Advanced Research Question

- Byproduct identification : Use LC-MS to detect dimeric adducts (m/z ~600–700).

- Temperature control : Lower reflux temperature (80°C vs. 100°C) to reduce decomposition .

- Additive screening : Introduce radical inhibitors (e.g., BHT) to suppress oxidative side reactions .

What safety precautions are required for handling this compound?

Basic Research Question

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential respiratory irritation .

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

How does the propan-2-yloxy group influence the compound’s stability?

Advanced Research Question

- Hydrolysis studies : Monitor ester degradation in pH 7.4 buffer (37°C) via HPLC. The propan-2-yloxy group increases steric hindrance, slowing hydrolysis compared to methoxy derivatives .

- Thermogravimetric analysis (TGA) : Decomposition onset at ~200°C, indicating thermal stability .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

- Solvent selection : Replace acetic acid with recyclable solvents (e.g., PEG-400) to improve sustainability .

- Batch vs. flow chemistry : Test continuous flow reactors to enhance mixing and reduce reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.